8-氯-4-羟基-2-(三氟甲基)喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is a quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline, they do provide insights into similar compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of quinoline derivatives often involves the functionalization of the quinoline core. For example, the synthesis of 8-(dimesitylboryl)quinoline was achieved by treating 8-bromoquinoline or 8-iodoquinoline with n-BuLi followed by dimesitylboronfluoride . Similarly, other quinoline derivatives, such as 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalines, were synthesized by introducing various substituents on the quinoxaline moiety . These methods suggest that the synthesis of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline could potentially be achieved through halogenation, hydroxylation, and trifluoromethylation of the quinoline scaffold.

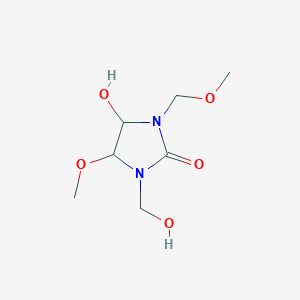

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a nitrogen atom within the aromatic ring, which can participate in the formation of coordination complexes. For instance, 8-(dimesitylboryl)quinoline forms complexes with metals such as Cu(I), Ag(I), and Pd(II) through coordination of the quinolinyl nitrogen to the metal ion . The structure of 2-[(4-Chloro-phenylanine)-methyl]-quinolin-8-ol was determined by X-ray single crystal diffraction, revealing a planar molecular structure . These findings suggest that 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline would also exhibit a planar structure conducive to forming metal complexes.

Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions, including hydrolysis, coordination to metals, and cyclometalation. The bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline undergoes hydrolysis with the sequential loss of mesitylene . The reactivity of phenyltrifluorosilane with 8-hydroxy-quinoline derivatives leads to the formation of novel intramolecular pentacoordinate silanes . These examples indicate that 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline could participate in similar reactions, such as hydrolysis and coordination with metal ions or silicon-based reagents.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For instance, the physicochemical parameters of a quinoline derivative were calculated using Molinspiration Cheminformatics software, which could provide insights into its drug-likeness and pharmacokinetic properties . The crystal structures of quinoline derivatives reveal the importance of intermolecular interactions, such as π-π stacking and hydrogen bonding, which can affect their solid-state properties and reactivity . These insights suggest that the physical and chemical properties of 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline would be influenced by its chlorine, hydroxy, and trifluoromethyl groups, potentially affecting its solubility, stability, and reactivity.

科学研究应用

腐蚀抑制

喹啉衍生物,包括具有氯和三氟甲基基团的衍生物,因其作为腐蚀抑制剂的有效性而受到研究。这些化合物由于其高电子密度而对金属腐蚀表现出良好的功效,这促进了通过配位键与表面金属原子形成稳定的螯合物。这使得它们在保护材料免受腐蚀方面很有价值,特别是在金属寿命至关重要的行业中 (Verma、Quraishi 和 Ebenso,2020)。

抗癌特性

喹啉衍生物的治疗意义延伸到抗癌研究领域。各种研究探索了这些化合物的生物活性,突出了它们在抗癌药物开发中的潜力。这包括它们抑制肿瘤生长和增殖的能力,使其成为抗击癌症斗争中的进一步探索候选者 (Hussaini,2016)。

绿色化学合成

喹啉衍生物的合成,包括环保方法,引起了人们的关注,以最大程度地减少化学过程对环境的影响。创建喹啉支架的绿色化学方法强调了对无毒、环保方法的需求。这对于减少危险化学物质的使用和促进化学制造中的可持续实践至关重要 (Nainwal 等人,2019)。

光电材料

喹啉衍生物因其优异的 π-π 堆叠能力和缺电子性质而被用于光电材料的开发。它们为广泛的应用提供基本支架,包括半导体、传感器和发光二极管 (LED)。喹啉基化合物在电子和光子应用中的多功能性突出了它们在推进技术和创新中的重要性 (Segura 等人,2015)。

抗菌和抗真菌活性

喹啉及其衍生物在抗菌和抗真菌应用中也表现出显着的生物活性。它们对抗多种病原体的能力突出了开发新的传染病治疗方法的潜力。在这一领域探索喹啉化合物对于解决抗生素耐药性的日益严重的问题和寻找新的治疗剂至关重要 (商等人,2018)。

安全和危害

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective clothing, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

8-chloro-2-(trifluoromethyl)-1H-quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3NO/c11-6-3-1-2-5-7(16)4-8(10(12,13)14)15-9(5)6/h1-4H,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVZSZNYPRWWNN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)NC(=CC2=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371476 |

Source

|

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

CAS RN |

18706-22-4 |

Source

|

| Record name | 8-Chloro-4-Hydroxy-2-(Trifluoromethyl)Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18706-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)